![molecular formula C24H29N3O3S B2380299 N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide CAS No. 433262-09-0](/img/structure/B2380299.png)
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” is a compound that is part of the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” involves several steps, starting from commercially available 1-adamantylamine. The amine is first reacted with 2-bromoacetyl bromide to form the corresponding amide. This intermediate is then reacted with thiourea to form the thiazole ring, and the resulting product is further reacted with butylamine to form "N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide". The final product is purified by column chromatography.Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis
“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK activation by “N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).Scientific Research Applications
Anti-Dengue Virus Activity
The compound’s structural features are similar to known Dengue Virus (DENV) inhibitors, such as amantadine and benzsulfonamide derivatives . It has shown significant anti-DENV serotype 2 activity and low cytotoxicity . This suggests its potential use in the development of treatments for Dengue fever .
Synthesis of N-Aryl Derivatives
The compound can be used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this synthesis, and the reactivity of the amines was found to strongly depend on their structure .
Structural Analysis and Molecular Modelling
The compound can be used in structural analysis and molecular modelling studies . These studies can provide insights into the compound’s interactions with other molecules and its potential effects on biological systems .
Cell Cycle Disruption
The compound has been associated with disruption of the cell cycle . This could have implications for its use in cancer research, where disrupting the cell cycle is a common strategy for inhibiting the growth of cancer cells .
Synthesis of Vinyl-Disubstituted Adamantanes
The compound can be used in the synthesis of vinyl-disubstituted adamantanes . These adamantanes can be used as nanowires to link semiconductor contact surfaces .
Fluorescent Ligand for NMDA Receptors
The compound can potentially be used as a fluorescent ligand for NMDA receptors . This could be useful in neuroscience research, where fluorescent ligands are often used to visualize the distribution and activity of receptors in the brain .
Future Directions
Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . Furthermore, the development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an adamantyl group, which is known to interact with a variety of biological targets . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the adamantyl group, it is possible that the compound could interact with multiple pathways
Pharmacokinetics
The adamantyl group is known to enhance lipophilicity, which could potentially improve absorption and distribution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity. Specific information on how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-21(13-25-22(29)14-30-20-4-2-1-3-5-20)27-23-26-19(15-31-23)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h1-5,15-18H,6-14H2,(H,25,29)(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAVFWOGUNYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)
![N-[(2-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2380219.png)
![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)
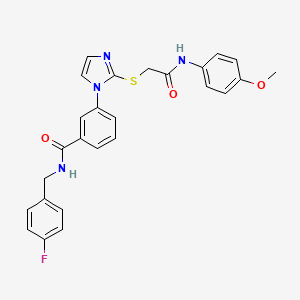
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)
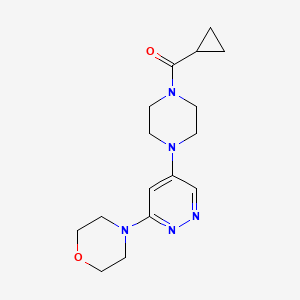
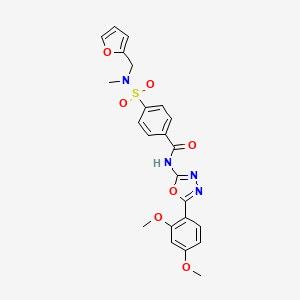
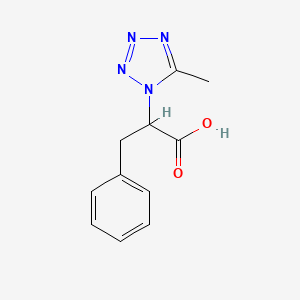
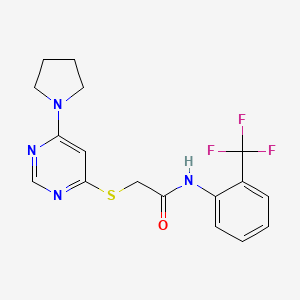
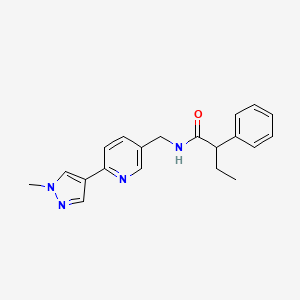
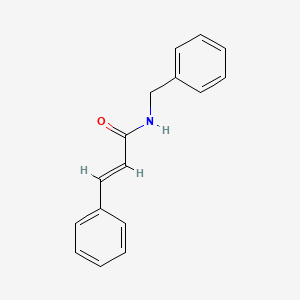
![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)